molecular formula C13H18N4O2 B2702885 1'-sec-butyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid CAS No. 1048925-17-2

1'-sec-butyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Cat. No.: B2702885
CAS No.: 1048925-17-2
M. Wt: 262.313
InChI Key: WWSYXYDJJXNSCT-UHFFFAOYSA-N
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Description

1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid is a complex organic compound with the molecular formula C13H18N4O2. This compound features a bipyrazole core, which is a structure composed of two pyrazole rings connected by a single bond. The presence of sec-butyl and dimethyl groups adds to its structural complexity and potential reactivity .

Preparation Methods

The synthesis of 1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole rings followed by the introduction of the sec-butyl and dimethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to optimize the synthesis process .

Chemical Reactions Analysis

1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic nature of the pyrazole rings allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

    Condensation: This compound can participate in condensation reactions to form larger, more complex molecules.

Scientific Research Applications

1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The pyrazole rings can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The sec-butyl and dimethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid can be compared to other bipyrazole derivatives, such as:

  • 1’-methyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid
  • 1’-ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid
  • 1’-tert-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid

The uniqueness of 1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid lies in its specific sec-butyl group, which may impart distinct steric and electronic properties, influencing its reactivity and interactions compared to its analogs .

Biological Activity

1'-sec-butyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid (CAS Number: 1048925-17-2) is a complex organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4O2, with a molecular weight of 262.31 g/mol. The compound features a bipyrazole core structure, which consists of two pyrazole rings linked by a single bond. The presence of sec-butyl and dimethyl substituents enhances its structural complexity and potential reactivity.

PropertyValue
Molecular FormulaC13H18N4O2
Molecular Weight262.31 g/mol
CAS Number1048925-17-2
Chemical StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole rings can engage in hydrogen bonding and π-π interactions with proteins and enzymes, which may influence their activity. The sec-butyl and dimethyl groups enhance the compound's lipophilicity, facilitating its passage through cell membranes and increasing bioavailability.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. This could be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such properties are critical for developing therapies aimed at chronic inflammatory diseases .

Antimicrobial Activity

The compound's structural characteristics indicate potential antimicrobial properties. Similar bipyrazole derivatives have been shown to exhibit activity against various bacterial strains. Further investigations are necessary to evaluate the specific antimicrobial efficacy of this compound .

Case Studies and Research Findings

Several studies have explored the biological activities of bipyrazole derivatives:

  • Antidiabetic Effects : In vitro assays demonstrated that compounds similar to this compound can inhibit enzymes like α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism. This suggests potential applications in managing diabetes .
  • Cytotoxicity Studies : Some derivatives have shown cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction. Investigating the specific cytotoxic profile of this compound could reveal its potential as an anticancer agent .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntioxidantPotential ROS scavenging abilities
Anti-inflammatoryInhibition of pro-inflammatory factors
AntimicrobialActivity against various bacterial strains
AntidiabeticInhibition of carbohydrate-metabolizing enzymes
CytotoxicInduction of apoptosis in cancer cells

Properties

IUPAC Name

3-(1-butan-2-yl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-5-7(2)17-9(4)12(8(3)16-17)10-6-11(13(18)19)15-14-10/h6-7H,5H2,1-4H3,(H,14,15)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSYXYDJJXNSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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